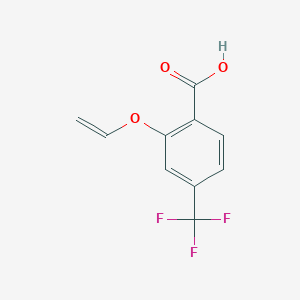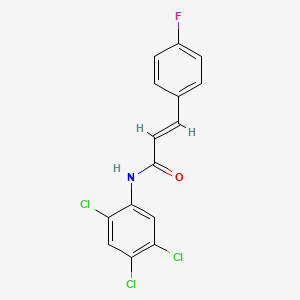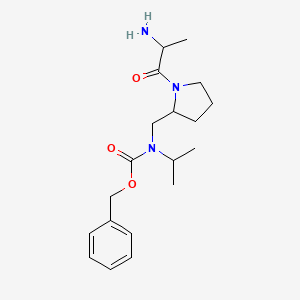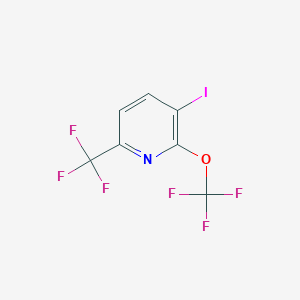![molecular formula C23H25ClN6S B14797862 9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)
9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polo-like kinase 1 (PLK1) inhibitors are a class of compounds that target the enzyme polo-like kinase 1, which plays a crucial role in cell division and mitosis. Polo-like kinase 1 is a serine/threonine kinase that is overexpressed in various types of cancer, making it a significant target for cancer therapy. Inhibiting polo-like kinase 1 can disrupt the cell cycle, leading to the death of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of polo-like kinase 1 inhibitors involves multiple steps, including the design of small molecules that can effectively bind to the active site of the enzyme. One common approach is the use of structure-based drug design, where the three-dimensional structure of polo-like kinase 1 is used to identify potential inhibitors . The synthetic routes often involve the formation of heterocyclic compounds, which are known for their ability to interact with protein kinases.
Industrial Production Methods
Industrial production of polo-like kinase 1 inhibitors typically involves large-scale chemical synthesis using automated systems. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
Polo-like kinase 1 inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学研究应用
Polo-like kinase 1 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the role of polo-like kinase 1 in cell division and to develop new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated as potential therapeutic agents for the treatment of various cancers, including acute myeloid leukemia and non-small cell lung cancer
Industry: Utilized in the development of diagnostic assays and as lead compounds in drug discovery programs
作用机制
Polo-like kinase 1 inhibitors exert their effects by binding to the active site of the enzyme, thereby preventing its interaction with substrates. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells. The molecular targets of polo-like kinase 1 inhibitors include the polo-box domain and the kinase domain of the enzyme .
相似化合物的比较
Polo-like kinase 1 inhibitors are unique in their ability to specifically target the polo-like kinase 1 enzyme. Similar compounds include inhibitors of other kinases such as cyclin-dependent kinases (CDKs) and Aurora kinases. While these inhibitors also disrupt cell division, polo-like kinase 1 inhibitors are distinct in their selectivity for polo-like kinase 1 and their ability to induce mitotic arrest .
List of Similar Compounds
- Cyclin-dependent kinase inhibitors
- Aurora kinase inhibitors
- Checkpoint kinase inhibitors
Polo-like kinase 1 inhibitors offer a promising approach to cancer therapy due to their specificity and effectiveness in targeting cancer cells. Continued research and development in this field hold the potential for new and improved treatments for various types of cancer.
属性
分子式 |
C23H25ClN6S |
|---|---|
分子量 |
453.0 g/mol |
IUPAC 名称 |
9-chloro-2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione |
InChI |
InChI=1S/C23H25ClN6S/c1-14-19(9-15(12-25-14)5-4-8-30(2)3)28-23-26-13-16-10-21(31)27-20-11-17(24)6-7-18(20)22(16)29-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,27,31)(H,26,28,29) |
InChI 键 |
MYVQSDVXBZNNLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)

![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)


![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)



![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
methanone](/img/structure/B14797870.png)
